molecular formula C8H10N2O B2789014 (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde CAS No. 2138033-02-8

(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B2789014
CAS No.: 2138033-02-8
M. Wt: 150.181
InChI Key: QGURJTGJHLYOSY-NKWVEPMBSA-N
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Description

(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde is a chiral cyclopropane derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates a strained cyclopropane ring, known to enhance metabolic stability and influence the conformational properties of a molecule, with a 2-methylpyrazole heterocycle, a privileged scaffold in drug discovery for its ability to form key hydrogen bonds with biological targets . The presence of the aldehyde functional group makes it a versatile and crucial synthetic intermediate, readily undergoing condensation, oxidation, and nucleophilic addition reactions to construct more complex molecular architectures . The specific (1R,2R) stereochemistry is critical for its interaction with chiral biological systems and can significantly impact the potency and selectivity of resulting drug candidates. In scientific research, this compound serves as a key building block in the synthesis of potential therapeutic agents. Its structure is analogous to scaffolds investigated for their inhibitory activity against various disease targets . The high ring strain of the cyclopropane moiety can enhance binding affinity and is a common feature in active pharmaceutical ingredients . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(2-3-9-10)7-4-6(7)5-11/h2-3,5-7H,4H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGURJTGJHLYOSY-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2C[C@H]2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc-copper couple.

    Introduction of the 2-Methylpyrazol Group: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation, where a primary alcohol is oxidized to an aldehyde using reagents like oxalyl chloride and dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency.

Types of Reactions:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrazole moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared below with three structurally related cyclopropane carbaldehydes (Table 1):

Table 1: Structural Comparison of Cyclopropane Carbaldehyde Derivatives

Compound Name Substituent Functional Groups Molecular Weight (g/mol) Key Features
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde 2-Methylpyrazol-3-yl Aldehyde, Pyrazole ~191.2 Aromatic, H-bond acceptor
(1R,2R)-2-(but-3-en-1-yl)cyclopropane-1-carbaldehyde (Compound 21, ) But-3-en-1-yl Aldehyde, Alkene ~138.2 Flexible, Electron-rich
Methyl (E)-3-((1R,2R)-2-(but-3-en-1-yl)cyclopropyl)acrylate (Compound 22, ) But-3-en-1-yl, Acrylate Ester, Alkene ~196.2 Conjugated system
Key Observations:
  • Substituent Effects : The 2-methylpyrazole group in the target compound introduces aromaticity and polarity, contrasting with the aliphatic butenyl group in Compound 21. This difference impacts solubility and reactivity; for example, the pyrazole may enhance stability in polar solvents.
  • Reactivity : The aldehyde group in both the target compound and Compound 21 allows nucleophilic additions, but the electron-withdrawing pyrazole in the former may reduce electrophilicity at the aldehyde compared to the electron-donating butenyl group in Compound 21.
  • Stereochemical Considerations : All compounds share the (1R,2R) configuration, which is essential for maintaining stereoselectivity in downstream reactions or biological interactions.

Physicochemical Properties

  • Stability : The strained cyclopropane ring in all compounds is sensitive to ring-opening reactions. However, the pyrazole group in the target compound may stabilize the ring via resonance, whereas the butenyl group in Compound 21 could exacerbate strain through steric effects.

Biological Activity

(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500600
IL-61200450

This suggests that this compound may serve as a therapeutic agent in inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Studies indicate that it may inhibit enzymes involved in inflammatory pathways and bacterial cell wall synthesis. Further research is necessary to elucidate these mechanisms fully.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on infected mice demonstrated that administration of the compound significantly reduced bacterial load compared to untreated controls.
  • Case Study on Inflammation :
    • In a model of acute lung injury, treatment with the compound resulted in decreased lung inflammation and improved survival rates among test subjects.

Q & A

Q. What are the recommended synthetic routes for (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyrazole derivatives and cyclopropane precursors. Key steps include:

  • Cyclopropanation : Utilize transition-metal-catalyzed methods (e.g., Simmons-Smith reaction) to form the strained cyclopropane ring.
  • Aldehyde Functionalization : Introduce the carbaldehyde group via oxidation of a primary alcohol or direct formylation.
  • Pyrazole Coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-methylpyrazole moiety.

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclopropanation .
  • Catalysts : Use Pd-based catalysts for coupling steps, with ligand systems (e.g., XPhos) to improve regioselectivity .
  • Monitoring : Track intermediates via TLC or HPLC; confirm final product purity via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemistry :
    • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm the (1R,2R) configuration .
    • NOESY NMR : Detect spatial proximity between cyclopropane protons and the pyrazole methyl group to validate stereochemistry .
  • Purity :
    • LC-MS : Quantify impurities (>98% purity threshold) using reverse-phase C18 columns .
    • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., single-crystal analysis) .

Q. How does the presence of the cyclopropane ring influence the compound's reactivity in subsequent derivatization reactions?

Methodological Answer: The cyclopropane ring introduces steric strain and unique electronic effects:

  • Ring-Opening Reactions : Susceptible to nucleophilic attack under acidic/basic conditions (e.g., hydrolysis to diols) .
  • Stability : Avoid prolonged exposure to strong acids/bases; use inert atmospheres to prevent degradation.
  • Derivatization : The aldehyde group enables reductive amination or condensation reactions (e.g., hydrazone formation) without disrupting the cyclopropane .

Q. Example Reactivity Table :

ConditionReaction TypeProductYield (%)
H2 _2/Pd-CHydrogenationCyclopropane ring retention85
NaBH4 _4Aldehyde reductionPrimary alcohol90
NH2 _2NH2 _2Hydrazone formationHydrazone derivative75

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets, and how can these models be validated experimentally?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., cytochrome P450 isoforms) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • Validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD _D values) .
    • Mutagenesis : Compare computational predictions with experimental IC50 _{50} shifts in target mutants .

Q. Example Computational Data :

Target ProteinDocking Score (kcal/mol)Experimental IC50 _{50} (µM)
CYP3A4-9.212.5 ± 1.3
COX-2-8.718.9 ± 2.1

Q. How can conflicting data regarding the compound's stability under varying pH and temperature conditions be systematically resolved?

Methodological Answer:

  • Accelerated Stability Studies :
    • Design : Use a factorial design (pH 2–10, 25–60°C) with HPLC monitoring at 0, 7, 14 days .
    • Degradation Pathways : Identify major degradation products via LC-MS/MS (e.g., aldehyde oxidation to carboxylic acid).
  • Statistical Analysis : Apply ANOVA to determine significance of pH/temperature effects on degradation rates.

Q. Example Stability Data :

pHTemperature (°C)Degradation Rate (k, day1 ^{-1})Major Degradant
7.4250.005None detected
2.0600.152Carboxylic acid

Q. What strategies can be employed to elucidate the metabolic pathways of this compound in vitro, and how do structural modifications impact its pharmacokinetic profile?

Methodological Answer:

  • In Vitro Metabolism :
    • Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH; analyze metabolites via UPLC-QTOF .
    • CYP Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes.
  • Structural Modifications :
    • LogP Adjustments : Introduce hydrophilic groups (e.g., -OH) to reduce clearance rates .
    • Cyclopropane Substitution : Replace methylpyrazole with bulkier groups to slow metabolism .

Q. Example Metabolite Table :

Metabolitem/z [M+H]+ ^+Proposed StructureEnzyme Responsible
M1221.1056Aldehyde → carboxylic acidCYP2D6
M2237.1003Pyrazole hydroxylationCYP3A4

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